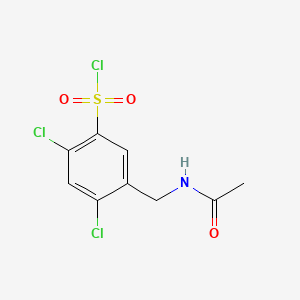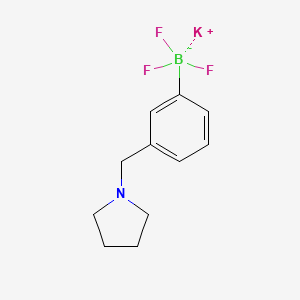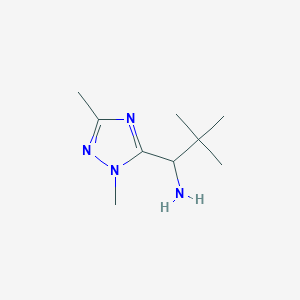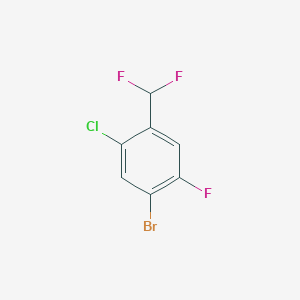![molecular formula C21H21F3N2O6 B13486073 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid is a compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is often used in peptide synthesis due to its unique structural properties, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group. The trifluoroacetic acid component is commonly used to cleave the Fmoc group during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The use of trifluoroacetic acid in the deprotection step is also scaled up, ensuring efficient removal of the Fmoc group without compromising the integrity of the peptide chain .
化学反応の分析
Types of Reactions
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the amino acid backbone.
Substitution: The Fmoc group can be substituted with other protecting groups depending on the desired application.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azidation, isobutoxycarbonyl chloride for mixed anhydride formation, and various organic solvents like dichloromethane and methanol. Reaction conditions typically involve room temperature to slightly elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from these reactions include various protected amino acid derivatives, which are crucial intermediates in peptide synthesis. These derivatives can be further modified to produce complex peptides and proteins .
科学的研究の応用
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of peptides and proteins, which are essential for various biological functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, trifluoroacetic acid is used to cleave the Fmoc group, revealing the free amino group for further reactions. This mechanism ensures the efficient and selective formation of peptide bonds .
類似化合物との比較
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- ®-2-((9H-Fluoren-9-yl)methoxy)carbonyl(methyl)amino)-3-(tritylsulfanyl)propanoic acid
Uniqueness
What sets 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid apart from similar compounds is its specific structure that allows for efficient peptide synthesis. The presence of the Fmoc group provides a robust protecting mechanism, while the trifluoroacetic acid ensures clean deprotection. This combination of features makes it highly valuable in both research and industrial applications .
特性
分子式 |
C21H21F3N2O6 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
2-(aminomethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20N2O4.C2HF3O2/c20-9-12(18(22)23)10-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;3-2(4,5)1(6)7/h1-8,12,17H,9-11,20H2,(H,21,24)(H,22,23);(H,6,7) |
InChIキー |
GNTJJSSSHRUFSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CN)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
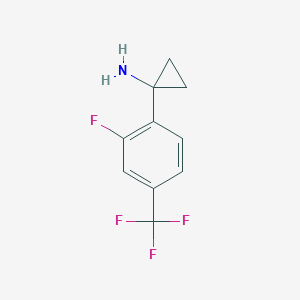

![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
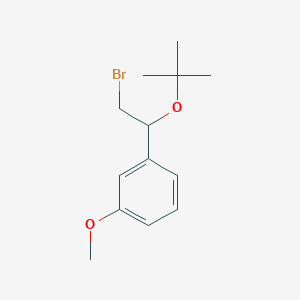
![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

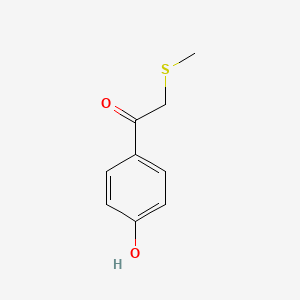
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
